2-Bromo-1-fluoro-3-methyl-5-nitrobenzene
Description
Contextual Significance of Substituted Nitroaromatic Systems in Contemporary Chemistry
Substituted nitroaromatic systems are of paramount importance in modern chemistry due to their versatile reactivity. The strong electron-withdrawing nature of the nitro group significantly influences the aromatic ring, facilitating nucleophilic aromatic substitution reactions. This characteristic allows for the introduction of a wide array of functional groups, paving the way for the synthesis of complex molecular architectures. Furthermore, the nitro group itself can be readily transformed into other functional groups, such as amines, which are fundamental building blocks in the pharmaceutical and dye industries. The presence of halogens adds another layer of synthetic versatility, as they can participate in various cross-coupling reactions, further expanding the synthetic possibilities.
Rationale for Investigating 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene in Academic Research
The specific arrangement of substituents in this compound makes it a compound of interest for academic investigation. The interplay of the steric and electronic effects of the bromo, fluoro, methyl, and nitro groups on the benzene (B151609) ring presents a unique chemical puzzle. Researchers are interested in understanding how this specific substitution pattern affects the molecule's reactivity, spectroscopic properties, and potential as a precursor for novel compounds. The strategic placement of these groups can direct the regioselectivity of subsequent chemical transformations, a key aspect in the design of efficient and precise synthetic routes.
Overview of Research Paradigms and Methodological Approaches
The investigation of compounds like this compound typically follows established research paradigms in chemistry. The initial focus is often on the development of an efficient and high-yielding synthesis. This is followed by a thorough characterization of the compound using a suite of analytical techniques.
Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for confirming the molecular structure. Computational chemistry is often employed to predict the molecule's geometry, electronic properties, and reactivity, providing theoretical insights that complement experimental findings. Further research may explore the compound's reactivity in various chemical reactions, aiming to understand the directing effects of its substituents and its potential as a building block in the synthesis of more complex molecules.
While specific experimental research data for this compound is not widely available in publicly accessible literature, its properties and reactivity can be inferred from closely related compounds and the fundamental principles of organic chemistry. The following table provides computed physicochemical properties for the isomeric compound 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene , which can offer an approximation of the expected properties for the title compound.
| Property | Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Molecular Weight | 234.02 g/mol |
| XLogP3 | 2.9 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
| Exact Mass | 232.94877 g/mol |
| Monoisotopic Mass | 232.94877 g/mol |
| Topological Polar Surface Area | 45.8 Ų |
| Heavy Atom Count | 12 |
Data for 5-Bromo-1-fluoro-3-methyl-2-nitrobenzene, an isomer of the title compound. Source: PubChem.
The synthesis of halogenated nitrobenzenes typically involves the nitration of a corresponding halogenated benzene derivative. For instance, the synthesis of an isomer, 1-bromo-5-fluoro-2-methyl-4-nitrobenzene, is achieved by the nitration of 1-bromo-5-fluoro-2-methylbenzene using a mixture of concentrated sulfuric acid and potassium nitrate. sigmaaldrich.com A similar approach would be anticipated for the synthesis of this compound, starting from 2-bromo-1-fluoro-3-methylbenzene.
The reactivity of such compounds is largely dictated by the electron-withdrawing nitro group, which deactivates the ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. The bromine atom can be a site for various palladium-catalyzed cross-coupling reactions, while the nitro group can be reduced to an amine, providing a handle for further functionalization.
Structure
3D Structure
Properties
IUPAC Name |
2-bromo-1-fluoro-3-methyl-5-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c1-4-2-5(10(11)12)3-6(9)7(4)8/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRHUBDWGUHDEDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701275560 | |
| Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1426805-92-6 | |
| Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1426805-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701275560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Reaction Pathways
Advanced Synthetic Strategies for 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene and Related Derivatives
The strategic construction of this compound hinges on the principles of electrophilic aromatic substitution (EAS) and the directing effects of the substituents. The methyl group (-CH3) is an activating, ortho-, para-director. The fluoro (-F) and bromo (-Br) groups are deactivating yet also ortho-, para-directing. In contrast, the nitro group (-NO2) is strongly deactivating and a meta-director. libretexts.orglumenlearning.comlibretexts.org A successful synthesis must navigate these competing influences.
A plausible synthetic route for this compound involves a sequence of halogenation and nitration steps, starting from a simpler, commercially available precursor. The order in which these functional groups are introduced is critical to achieving the desired 1,2,3,5-substitution pattern. lumenlearning.com
One logical retrosynthetic analysis suggests that the final step could be the nitration of a 2-bromo-1-fluoro-3-methylbenzene precursor. In this intermediate, all three substituents (F, Br, CH3) would direct an incoming electrophile. The position para to the bromine and meta to the fluorine and methyl groups (C5) is a sterically accessible and electronically favorable site for nitration.
A potential forward synthesis based on this strategy is outlined below:
| Step | Starting Material | Reagents and Conditions | Intermediate/Product |
| 1 | 3-Fluoro-toluene | Br2, FeBr3 | 2-Bromo-1-fluoro-3-methylbenzene |
| 2 | 2-Bromo-1-fluoro-3-methylbenzene | Conc. HNO3, Conc. H2SO4 | This compound |
This table represents a hypothetical, logical synthetic pathway. The feasibility and yields of each step would require experimental verification.
In multi-step syntheses, the choice of when to introduce a deactivating group like a nitro group is crucial. libretexts.orglibretexts.org Performing Friedel-Crafts reactions, for instance, is not feasible on a strongly deactivated ring like nitrobenzene (B124822). msu.edu Therefore, alkylation steps must precede nitration. Similarly, the conversion of a nitro group to an amine, followed by diazotization, can be a versatile strategy for introducing other functionalities, but the timing of this conversion relative to other substitution reactions is key to directing the final regiochemistry. libretexts.orgyoutube.com
Achieving regioselectivity in the halogenation of substituted benzenes is a central challenge in synthetic chemistry. The directing influence of the existing groups, steric hindrance, and the choice of halogenating agent and reaction conditions all play a significant role.
The electrophilic bromination of aromatic compounds is a classic example of EAS. libretexts.org The reaction typically involves molecular bromine (Br2) and a Lewis acid catalyst, such as ferric bromide (FeBr3), which polarizes the Br-Br bond to generate a strong electrophile. msu.edulibretexts.org
When a nitro group is present on the benzene (B151609) ring, it strongly deactivates the ring towards electrophilic attack and directs incoming substituents to the meta position. libretexts.orgmsu.edusciencemadness.org Consequently, the direct bromination of nitrobenzene requires harsh conditions (e.g., high temperatures) and yields 3-bromo-nitrobenzene (m-bromonitrobenzene) as the major product. msu.edumsu.edu
| Substrate | Brominating Agent/Catalyst | Temperature | Major Product |
| Benzene | Br2 / FeBr3 | Moderate | Bromobenzene |
| Nitrobenzene | Br2 / FeBr3 | 140 °C | 3-Bromo-nitrobenzene |
| Anisole (Methoxybenzene) | Br2 | Low | 4-Bromoanisole |
This table provides a comparative overview of bromination conditions for different substrates. msu.edumsu.edu
Some advanced brominating agents, such as Barium Tetrafluorobromate (III) (Ba(BrF4)2), have been shown to act as highly active agents capable of selectively brominating deactivated aromatic compounds like nitrobenzene and p-nitrotoluene under milder conditions and without a catalyst. researchgate.net
The introduction of fluorine into aromatic rings presents unique challenges due to the high reactivity of elemental fluorine. taylorfrancis.com Over the years, a variety of more controlled and selective methods have been developed. These can be broadly categorized into nucleophilic and electrophilic fluorination techniques. numberanalytics.com
Electrophilic Fluorination: This approach utilizes reagents with an electron-deficient fluorine atom (an "F+" source). Modern electrophilic fluorinating agents are often nitrogen-fluorine (N-F) compounds, which are more stable and safer to handle than elemental fluorine. wikipedia.org
| Reagent Name | Acronym | Typical Application |
| 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) | Selectfluor | Fluorination of electron-rich aromatics, enol ethers. numberanalytics.comwikipedia.org |
| N-Fluorobenzenesulfonimide | NFSI | Fluorination of carbanions, aromatics, and alkenes. numberanalytics.comrsc.org |
| N-Fluoro-o-benzenedisulfonimide | NFOBS | Electrophilic fluorination of various nucleophiles. wikipedia.org |
Other Fluorination Methods:
Nucleophilic Aromatic Substitution (SNAr): This method involves the displacement of a leaving group (often a nitro or halide group) by a fluoride (B91410) ion (e.g., from KF or CsF). It is most effective when the aromatic ring is activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group.
Balz-Schiemann Reaction: This classical method involves the thermal decomposition of an aromatic diazonium tetrafluoroborate (B81430) salt, which is typically prepared from the corresponding aniline (B41778). This remains a reliable method for introducing fluorine into a specific position on an aromatic ring.
Transition Metal-Catalyzed Fluorination: Palladium and copper catalysts have been developed to facilitate the fluorination of aryl halides or arylboronic acids, offering alternative pathways to fluorinated aromatics. numberanalytics.com
The introduction of methyl and nitro groups are fundamental transformations in aromatic chemistry.
Nitration: The most common method for nitration is the use of a mixture of concentrated nitric acid and concentrated sulfuric acid. chemguide.co.uk The sulfuric acid protonates the nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO2+). The regiochemical outcome is determined by the existing substituents. Activating groups like methyl direct nitration to the ortho and para positions, while deactivating groups like nitro direct to the meta position. chemguide.co.ukchemguide.co.uklibretexts.org For example, the nitration of methylbenzene (toluene) yields a mixture of 2-nitromethylbenzene and 4-nitromethylbenzene. libretexts.orglibretexts.org
Friedel-Crafts Alkylation: This reaction introduces an alkyl group, such as methyl, onto the aromatic ring using an alkyl halide and a Lewis acid catalyst (e.g., AlCl3). However, this reaction has significant limitations: it does not work on rings with strongly deactivating substituents (like -NO2), and the alkyl group product is more reactive than the starting material, often leading to polyalkylation. libretexts.orgmsu.edu
Catalysts are indispensable in the synthesis of halogenated nitroaromatics, enabling reactions that would otherwise be impossible or require extreme conditions.
Lewis Acid Catalysts in EAS: As mentioned, Lewis acids like FeBr3 and AlCl3 are crucial for electrophilic halogenation and Friedel-Crafts reactions. They function by activating the electrophile, making it potent enough to attack the aromatic ring. msu.edumsu.edu
Catalytic Hydrogenation: The selective reduction of a nitro group to an amine in the presence of sensitive halogen substituents is a significant challenge, as catalytic hydrogenation can often lead to dehalogenation. google.com Specialized catalyst systems have been developed to address this. For instance, Pd-based catalysts co-modified with both organic ligands (like PPh3) and inorganic species (like NaVO3) have shown high selectivity in the hydrogenation of halogenated nitroaromatics to the corresponding haloanilines. ccspublishing.org.cn Similarly, catalysts such as Pt-V/C and Raney Co have been identified as high-performance options for these selective transformations. acs.org
One-Pot Procedures: Modern synthetic strategies increasingly focus on "one-pot" reactions to improve efficiency and reduce waste. rsc.org For example, a protocol has been developed for the direct synthesis of haloaromatics from nitroarenes. This involves a dioxomolybdenum-catalyzed reduction of the nitroaromatic compound, followed by in-situ diazotization and a subsequent Sandmeyer (for Cl, Br) or Balz-Schiemann (for F) reaction, all within a single reaction vessel. rsc.org
Catalyst-Mediated Synthesis of Halogenated Nitroaromatics
Palladium-Catalyzed C-H Bond Arylation in Halogenated Fluorobenzenes
Palladium-catalyzed C-H bond arylation has become a cornerstone of modern organic synthesis, enabling the direct formation of C-C bonds and bypassing the need for pre-functionalized starting materials. In the context of halogenated fluorobenzenes, these reactions offer a pathway to build complex biaryl structures. Research has demonstrated the influence of substituents on the fluorobenzene (B45895) ring in directing the arylation. For instance, in the presence of ortho-substituents like bromine, a diphosphine-palladium catalyst system can achieve regioselective arylation at the C3 position (the other position ortho to the fluorine atom).
These transformations are typically robust, tolerating a variety of electron-withdrawing groups on the aryl bromide coupling partner. A common catalytic system involves a palladium source, such as Palladium(II) acetate (B1210297) (Pd(OAc)₂), a ligand, and a base. The concerted metalation-deprotonation (CMD) mechanism is often invoked as the key C–H activation step. researchgate.net In some variations, a cooperative bimetallic system, such as Ag/Pd, can be employed to facilitate the C-H arylation of less reactive fluoroarenes with bromoarenes.
| Catalyst System Component | Example | Role |
| Palladium Source | Pd(OAc)₂, [Ru(OPiv)₂(p-cymene)] | Primary catalyst for C-C bond formation |
| Ligand | Diphosphines (e.g., Xantphos), P(t-Bu)₃ | Stabilizes Pd center, influences selectivity |
| Base | K₂CO₃, KOAc | Assists in the C-H activation step (CMD) |
| Co-catalyst/Additive | AgBr, Ag₂CO₃ | Can act as a halide abstractor or assist in C-H activation |
Nickel-Catalyzed Reactions in Related Systems
Nickel-catalyzed cross-coupling reactions have emerged as a powerful and cost-effective alternative to palladium-based methods for forming C(sp²)-C(sp³) and C(sp²)-C(sp²) bonds. These reactions are particularly relevant for systems involving aryl halides, such as the bromo-substituted title compound. Nickel-catalyzed reductive cross-coupling, for example, allows for the direct coupling of two different electrophiles, like an aryl halide and an alkyl halide, using a stoichiometric reductant (e.g., Zn or Mn powder). acs.org
These methods exhibit high functional group tolerance and are often promoted by bipyridine or phenanthroline-type ligands. acs.org The mechanism is distinct from traditional cross-coupling and is believed to involve radical intermediates and Ni(I)/Ni(III) or Ni(0)/Ni(II) catalytic cycles. The use of nickel catalysts, such as Nickel(II) bromide bipyridine complex (NiBr₂bipy), has been shown to be effective in these transformations, including in electrochemical variants where an external electric potential drives the reaction.
Mechanistic Investigations of Formation Reactions
The primary route to a nitroaromatic compound like this compound typically involves electrophilic aromatic substitution, specifically nitration. Understanding the kinetics, thermodynamics, and transition states of this process is crucial for controlling the reaction outcome.
Elucidation of Reaction Kinetics and Thermodynamics
The kinetics of the reaction follow a multi-step mechanism:
Generation of the electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻ (Fast)
Attack of the aromatic ring: The π-electrons of the benzene ring attack the nitronium ion to form a resonance-stabilized carbocation known as an arenium ion or Wheland intermediate. This step involves the disruption of aromaticity and is the slow, rate-determining step of the reaction. alevelh2chemistry.comdoubtnut.comdoubtnut.comlumenlearning.commasterorganicchemistry.com
Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity. This step is fast. alevelh2chemistry.com
| Reaction Step | Kinetic Profile | Thermodynamic Consideration |
| 1. NO₂⁺ Formation | Fast, reversible equilibrium | - |
| 2. Wheland Intermediate Formation | Slow, Rate-Determining Step | High activation energy due to loss of aromaticity |
| 3. Deprotonation | Fast | Exothermic, driven by restoration of stable aromatic ring |
Transition State Analysis in Key Synthetic Steps
Palladium-Catalyzed C-H Arylation: Computational studies have provided significant insight into the transition states of palladium-catalyzed C-H activation. The key C-H activation step often proceeds via a concerted metalation-deprotonation (CMD) pathway. acs.org In this mechanism, the C-H bond cleavage and the formation of the Pd-C bond occur in a single transition state, often involving the assistance of a basic ligand (like acetate or carbonate) which accepts the proton. acs.orgacs.org The geometry and energy of this transition state are critical in determining the regioselectivity of the arylation. For example, steric hindrance and the electronic properties of both the arene and the ligand can significantly influence which C-H bond is activated.
Electrophilic Nitration: The rate-determining step of electrophilic nitration is the formation of the Wheland intermediate. The transition state leading to this intermediate is therefore of paramount importance. libretexts.org According to Hammond's postulate, this transition state will structurally resemble the high-energy Wheland intermediate itself. lumenlearning.com It is characterized by the partial formation of a C-N bond and the disruption of the aromatic π-system. nih.gov Computational studies using density functional theory (DFT) have been employed to model this transition state. nih.gov The energy of the transition state is lowered by electron-donating groups that stabilize the developing positive charge in the ring and raised by electron-withdrawing groups. This stabilization directly correlates with the observed reaction rates and regioselectivity (ortho, meta, para-directing effects) of substituted benzenes. lumenlearning.commsu.edu
Advanced Spectroscopic Characterization and Structural Elucidation
High-Resolution Spectroscopic Techniques for Comprehensive Analysis
A multi-technique approach is indispensable for the rigorous characterization of 2-bromo-1-fluoro-3-methyl-5-nitrobenzene. While one-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers initial insights into the proton, carbon, and fluorine nuclei, two-dimensional NMR experiments are crucial for establishing the precise connectivity between these atoms. Concurrently, Infrared (IR) and Raman spectroscopy provide vital information regarding the functional groups present in the molecule.
NMR spectroscopy is the cornerstone for determining the detailed molecular structure of organic compounds in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by 2D NMR techniques, would afford a complete assignment of all atoms and their correlations.
The ¹H NMR spectrum is anticipated to reveal distinct signals for the aromatic protons and the methyl group protons. The aromatic region would display two signals corresponding to the two non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the surrounding substituents (bromo, fluoro, methyl, and nitro groups). The multiplicity of these signals, governed by spin-spin coupling, would provide information about the relative positions of the protons. The methyl group is expected to show a singlet in a region characteristic of methyl groups attached to an aromatic ring.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| Aromatic H-4 | 7.8 - 8.2 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| Aromatic H-6 | 7.6 - 8.0 | Doublet of doublets (dd) | J(H-F), J(H-H) |
| Methyl (-CH₃) | 2.3 - 2.6 | Singlet (s) | N/A |
Note: The predicted chemical shifts and coupling constants are estimates and can vary based on the solvent and experimental conditions.
The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. It is expected to show seven distinct signals: six for the aromatic carbons and one for the methyl carbon. The chemical shifts of the aromatic carbons are significantly affected by the attached substituents. The carbon atoms directly bonded to the electronegative fluorine, bromine, and nitro groups will appear at characteristic chemical shifts. The carbon of the methyl group will resonate in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-1 (C-F) | 155 - 165 (d, ¹JCF) |
| C-2 (C-Br) | 110 - 120 |
| C-3 (C-CH₃) | 135 - 145 |
| C-4 | 120 - 130 |
| C-5 (C-NO₂) | 145 - 155 |
| C-6 | 125 - 135 |
| -CH₃ | 15 - 25 |
Note: The predicted chemical shifts are estimates. The signal for C-1 will appear as a doublet due to coupling with the fluorine atom.
¹⁹F NMR spectroscopy is a highly sensitive technique for observing fluorine atoms. In the case of this compound, a single signal is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal will be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal will exhibit coupling to the adjacent aromatic protons, providing further confirmation of the structure.
Two-dimensional NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For this compound, a cross-peak between the two aromatic protons would be expected, confirming their adjacent relationship.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would allow for the unambiguous assignment of the protonated aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity around quaternary carbons (those not attached to any protons), such as the carbons bearing the bromo, fluoro, methyl, and nitro substituents. For instance, correlations from the methyl protons to the adjacent aromatic carbons would be observed.
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of the functional groups present.
IR Spectroscopy: The IR spectrum of this compound is expected to show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂) typically in the regions of 1500-1560 cm⁻¹ and 1335-1370 cm⁻¹, respectively. Other characteristic bands would include C-H stretching vibrations of the aromatic ring and the methyl group, C=C stretching vibrations of the aromatic ring, and the C-F and C-Br stretching vibrations.
Raman Spectroscopy: Raman spectroscopy would complement the IR data. The symmetric stretching vibration of the nitro group often gives a strong Raman signal. The aromatic ring vibrations would also be prominent.
Table 3: Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
| NO₂ | Asymmetric Stretch | 1500 - 1560 (Strong) | Weak/Inactive |
| NO₂ | Symmetric Stretch | 1335 - 1370 (Strong) | Strong |
| Aromatic C-H | Stretch | 3000 - 3100 (Medium) | Medium |
| Methyl C-H | Stretch | 2850 - 3000 (Medium) | Medium |
| Aromatic C=C | Stretch | 1400 - 1600 (Medium) | Strong |
| C-F | Stretch | 1000 - 1400 (Strong) | Weak |
| C-Br | Stretch | 500 - 600 (Medium) | Medium |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
No specific data available in the public domain.
X-ray Crystallography for Solid-State Structural Analysis
No specific data available in the public domain.
Hyphenated Analytical Techniques for Mixture Analysis and Trace Component Identification
Gas Chromatography-Mass Spectrometry (GC-MS)
No specific data available in the public domain.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry stands as a powerful analytical technique for the separation, detection, and identification of individual components within a mixture. For a compound such as this compound, LC-MS provides critical data regarding its molecular weight and fragmentation patterns, which are instrumental in confirming its identity.
The process involves introducing a sample into a high-performance liquid chromatography (HPLC) system, where it is passed through a column packed with a stationary phase. The differential partitioning of the analyte between the mobile and stationary phases results in its separation from other components. The eluent from the HPLC column is then directed into the mass spectrometer.
In the mass spectrometer, the molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). This provides a mass spectrum, which is a plot of ion intensity as a function of the mass-to-charge ratio. For this compound (C₇H₅BrFNO₂), the expected monoisotopic mass can be precisely calculated.
Table 1: Predicted LC-MS Data for this compound
| Parameter | Predicted Value |
| Molecular Formula | C₇H₅BrFNO₂ |
| Monoisotopic Mass | 232.9488 u |
| [M+H]⁺ (Positive Ion Mode) | 233.9567 u |
| [M+Na]⁺ (Positive Ion Mode) | 255.9386 u |
| [M-H]⁻ (Negative Ion Mode) | 231.9410 u |
Note: These are theoretically calculated values. Actual experimental values may vary slightly depending on the instrumentation and analytical conditions.
Detailed research findings from a hypothetical LC-MS analysis would involve the optimization of chromatographic conditions (e.g., column type, mobile phase composition, and flow rate) to achieve adequate retention and peak shape for the compound. The mass spectrometric analysis would then provide the experimental m/z values, which, when compared with the theoretical values, would confirm the presence of the target compound. Further fragmentation analysis (MS/MS) could be performed to elucidate the structure by breaking the molecule into smaller, characteristic fragments.
Liquid Chromatography-NMR (LC-NMR) for Complex Mixture Elucidation
The coupling of liquid chromatography with nuclear magnetic resonance spectroscopy provides an exceptionally powerful tool for the structural elucidation of compounds within complex mixtures without the need for prior isolation. This technique is particularly valuable when dealing with isomers, where mass spectrometry alone may not be sufficient for definitive identification.
In an LC-NMR setup, the eluent from the HPLC column flows through a specialized NMR flow cell. As the separated analyte, in this case, this compound, passes through the flow cell, its NMR spectrum (e.g., ¹H, ¹³C, ¹⁹F) can be acquired.
The ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to each other. For this compound, one would expect to observe signals corresponding to the aromatic protons and the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons would be influenced by the positions of the bromo, fluoro, methyl, and nitro substituents.
Similarly, ¹³C NMR would reveal the number of unique carbon atoms in the molecule, and ¹⁹F NMR would be highly specific to the fluorine atom, providing a sensitive probe for its chemical environment.
Table 2: Hypothetical ¹H NMR Chemical Shift Ranges for Aromatic Protons in Substituted Nitrobenzenes
| Proton Position | Typical Chemical Shift Range (ppm) |
| Ortho to -NO₂ | 8.0 - 8.3 |
| Meta to -NO₂ | 7.5 - 7.8 |
| Para to -NO₂ | 7.6 - 7.9 |
Note: The actual chemical shifts for this compound would be influenced by the combined electronic effects of all substituents.
The application of LC-NMR would be particularly insightful in a scenario where a chemical synthesis yields a mixture of isomers of bromo-fluoro-methyl-nitrobenzene. By separating the isomers chromatographically and obtaining their individual NMR spectra online, a direct and unambiguous structural assignment of each component, including the target compound this compound, can be achieved.
Quantum Chemical Calculations for Molecular and Electronic Structure
Quantum chemical calculations are fundamental to modern chemistry, providing a detailed description of electron distribution and energy levels within a molecule. These methods solve the Schrödinger equation, or approximations of it, to yield a wealth of information about molecular properties.
Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, valued for its balance of accuracy and computational efficiency. youtube.com This method is widely used to determine the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. For a molecule like this compound, DFT calculations, often employing functionals like B3LYP, would predict its equilibrium structure by finding the minimum energy conformation. unpatti.ac.idresearcher.life This involves calculating key structural parameters such as the lengths of the C-C, C-H, C-Br, C-F, C-N, and N-O bonds, as well as the bond angles and dihedral angles that define the orientation of the substituents relative to the benzene ring. Studies on other nitrobenzene (B124822) derivatives have shown that substituents can influence the planarity of the molecule and the geometry of the nitro group. unpatti.ac.idmdpi.com
Once the optimized geometry is obtained, the same DFT framework can be used to calculate vibrational frequencies. This analysis predicts the molecule's infrared (IR) and Raman spectra by determining the energies of its normal modes of vibration. A key confirmation of a true energy minimum is the absence of imaginary frequencies in the calculated spectrum. researchgate.net
| Parameter Type | Description | Calculated Value |
|---|---|---|
| Bond Length | Distance between two bonded atoms (e.g., C-Br, C-F, C-N). | Specific data not available in literature. |
| Bond Angle | Angle formed by three connected atoms (e.g., C-C-Br, F-C-C). | Specific data not available in literature. |
| Dihedral Angle | Torsional angle defining the orientation of the nitro and methyl groups. | Specific data not available in literature. |
The term ab initio, meaning "from first principles," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. wikipedia.orgepfl.ch The Hartree-Fock (HF) method is the simplest form of ab initio calculation, providing a foundational understanding of the electronic structure by considering each electron in the average field of all other electrons. ru.nl While computationally more demanding than DFT, post-Hartree-Fock methods offer systematically improvable accuracy. numberanalytics.com
For this compound, ab initio calculations would provide the total electronic energy, the wavefunction of the system, and the energies of the molecular orbitals. ucsb.edu These calculations are crucial for obtaining precise energetic information and serve as a benchmark for other computational methods.
Frontier Molecular Orbital (FMO) theory is a powerful model for describing chemical reactivity and electronic properties. wikipedia.orgucsb.edu It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO is the orbital most likely to donate electrons in a reaction, while the LUMO is the most likely to accept electrons. libretexts.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. researchgate.net A small gap generally indicates high chemical reactivity and polarizability. For this compound, FMO analysis would quantify the energies of these frontier orbitals and the magnitude of the gap, providing insight into its kinetic stability and electronic excitation properties. The presence of both electron-withdrawing (nitro, fluoro, bromo) and electron-donating (methyl) groups would significantly influence these energy levels.
| Parameter | Description | Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital. | Specific data not available in literature. |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | Specific data not available in literature. |
| Energy Gap (ΔE) | Difference between ELUMO and EHOMO. | Specific data not available in literature. |
Natural Bond Orbital (NBO) analysis is a technique used to translate the complex, delocalized molecular orbitals obtained from quantum chemical calculations into a more intuitive chemical picture of localized bonds, lone pairs, and antibonds. wisc.edu This method provides a quantitative description of the Lewis-like structure of a molecule. mendeley.com
For this compound, NBO analysis would reveal the distribution of electron density among the atoms and bonds. nih.gov A key feature of NBO analysis is its ability to quantify intramolecular charge transfer and hyperconjugative interactions. It examines the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis NBOs. researchgate.netbohrium.com This analysis would elucidate how the electron-withdrawing and donating groups interact through the aromatic system, stabilizing the molecule.
A Molecular Electrostatic Potential (MEP or ESP) map is a visual representation of the charge distribution on the surface of a molecule. researchgate.net It is invaluable for predicting how a molecule will interact with other chemical species. Red regions indicate negative electrostatic potential (electron-rich areas), while blue regions indicate positive potential (electron-poor areas). walisongo.ac.id
A crucial concept related to halogenated compounds is the "σ-hole." This refers to a region of positive electrostatic potential located on the outermost portion of a halogen atom (in this case, bromine), opposite to the C-Br covalent bond. rsc.orgnih.gov This positive region arises from the anisotropic distribution of electron density around the halogen. uniovi.es The presence and magnitude of a σ-hole are critical for predicting the strength and directionality of halogen bonds, a type of non-covalent interaction important in crystal engineering and supramolecular chemistry. rsc.org Analysis of the ESP map of this compound would reveal the location and intensity of its σ-hole, providing a basis for understanding its potential to act as a halogen bond donor.
Intermolecular Interactions and Crystal Engineering Investigations
Crystal engineering is the design and synthesis of solid-state structures with desired properties, based on an understanding of intermolecular interactions. ias.ac.inresearchgate.net Computational methods are essential in this field for predicting how molecules will pack in a crystal lattice. The insights gained from NBO and ESP analyses are directly applicable here.
For this compound, the σ-hole on the bromine atom, along with potential hydrogen bonding involving the nitro group and methyl group hydrogens, would be the primary non-covalent interactions guiding its self-assembly. rsc.org Theoretical studies could predict the most stable packing arrangements (polymorphs) and rationalize the formation of specific supramolecular synthons. nih.gov However, without experimental crystallographic data or dedicated computational studies on its crystal structure, any discussion of its specific packing motifs remains speculative.
Detailed research findings, data tables, and specific analyses concerning halogen bonding, hydrogen bonding, energy frameworks, Hirshfeld surfaces, reaction pathways, and solvent effects for "this compound" could not be located.
Therefore, generating a scientifically accurate and thorough article that strictly adheres to the provided outline is not possible without access to specific research that appears to be unavailable through public searches. Proceeding with the article would require fabricating data and findings, which would violate the core principles of scientific accuracy and integrity.
For a comprehensive article on this specific compound, access to the cited references ( researchgate.net, nih.gov, etamu.edu, nih.gov, nih.gov, nih.gov, researchgate.net) in your original request would be necessary, as they likely contain the specific data required to populate the outlined sections.
Computational Chemistry and Theoretical Studies
Theoretical Studies
Quantitative Structure-Activity Relationship (QSAR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.gov In the context of nitroaromatic compounds, such as 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene, QSAR is instrumental in predicting their reactivity, which is often linked to their utility in synthesis or their toxicological profiles. mdpi.commdpi.com These models are built upon the principle that the structural and physicochemical properties of a molecule, known as molecular descriptors, determine its behavior. researchgate.net
The reactivity of nitroaromatic compounds is largely governed by their electronic and hydrophobic properties. mdpi.com Electron-withdrawing groups, like the nitro, bromo, and fluoro substituents on the this compound ring, enhance the electrophilicity of the molecule. nih.gov This increased electrophilicity is a key factor in its reactivity, particularly in nucleophilic aromatic substitution reactions.
Several molecular descriptors are commonly employed in QSAR studies of nitroaromatic compounds to predict their reactivity. These descriptors can be calculated using computational chemistry methods.
Key Molecular Descriptors for Reactivity Prediction
| Descriptor | Description | Influence on Reactivity of Nitroaromatics |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital. | A lower ELUMO value indicates a greater ability to accept electrons, thus suggesting higher reactivity towards nucleophiles. nih.gov |
| Electrophilicity Index (ω) | A measure of the global electrophilic nature of a molecule. | Higher values of ω are associated with greater electrophilicity and, consequently, higher reactivity in electron-accepting interactions. researchgate.net |
| LogP | The logarithm of the partition coefficient between octanol (B41247) and water. | This descriptor relates to the hydrophobicity of the molecule, which can influence its transport to reaction sites in biological or multiphasic systems. researchgate.netresearchgate.net |
| Dipole Moment (µ) | A measure of the polarity of a molecule. | The magnitude and orientation of the dipole moment can affect intermolecular interactions and the rate of certain reactions. nih.gov |
| QNO2 | The partial charge on the nitro group. | This local descriptor can provide insight into the reactivity of the nitro group itself, for example, in reduction reactions. nih.gov |
A typical QSAR model for predicting reactivity might take the form of a multiple linear regression (MLR) equation. For instance, a hypothetical model for predicting the rate constant (log k) of a reaction involving a series of nitrobenzenes could be represented as:
log k = β0 + β1(ELUMO) + β2(ω) + β3(LogP)
In this equation, the coefficients (β1, β2, β3) are determined by fitting the model to experimental data for a training set of compounds. A positive coefficient indicates that an increase in the descriptor value leads to an increase in reactivity, while a negative coefficient indicates the opposite.
For this compound, the presence of multiple electron-withdrawing substituents (nitro, bromo, fluoro) would be expected to result in a low ELUMO and a high electrophilicity index (ω). These characteristics suggest a high intrinsic reactivity towards nucleophilic attack compared to simpler nitroaromatics. QSAR models, once validated, can provide a rapid and cost-effective means of estimating such reactivity without the need for extensive experimental work. nih.gov The statistical quality of QSAR models is often assessed using parameters like the coefficient of determination (R²) and the cross-validated coefficient of determination (Q²). mdpi.comnih.gov
Chemical Reactivity and Transformation Pathways
Reactions Involving the Nitro Group
The nitro group is a key functional group that governs much of the chemical behavior of 2-bromo-1-fluoro-3-methyl-5-nitrobenzene. Its strong electron-withdrawing nature deactivates the benzene (B151609) ring towards electrophilic attack but is paramount in facilitating its own reduction and directing nucleophilic attacks.
The conversion of the nitro group to an amino group is a fundamental transformation, yielding halogenated anilines which are crucial intermediates for pharmaceuticals, pesticides, and dyes. stackexchange.com The primary challenge in this reduction is to achieve high chemoselectivity, preserving the halogen substituents which are susceptible to removal through hydrodehalogenation. stackexchange.com
Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitroarenes. wikipedia.org This process typically involves the use of molecular hydrogen (H₂) in the presence of a solid-phase metal catalyst. nih.gov A variety of heterogeneous catalysts are effective for this transformation, with the choice of catalyst being critical to achieving the desired selectivity and reactivity. youtube.com
Commonly used catalysts include noble metals such as palladium (Pd) and platinum (Pt), often supported on carbon (Pd/C, Pt/C). wikipedia.orgnbinno.com Palladium on carbon is frequently the catalyst of choice for nitro reductions. wikipedia.org Non-noble metal catalysts based on Nickel (e.g., Raney Ni), Cobalt (Co), and Iron (Fe) are also utilized, offering a more cost-effective alternative. wikipedia.orgorganic-chemistry.orgwikipedia.org Bimetallic systems, such as Pd-V/C, have been investigated to enhance performance and selectivity. youtube.com For instance, Raney Nickel is often preferred when trying to avoid the dehalogenation of aromatic iodides, bromides, and chlorides, a common side reaction with Pd/C. wikipedia.org Inexpensive catalysts like Ni and Co nanoparticles have demonstrated high conversions and selectivities in the reduction of a wide range of nitro substrates at room temperature. wikipedia.org
The primary goal in the hydrogenation of halogenated nitroaromatics like this compound is the selective reduction of the nitro group without cleaving the carbon-halogen bonds (hydrodehalogenation). stackexchange.com Platinum catalysts, while highly active, are often associated with poor selectivity, leading to significant dehalogenation. stackexchange.com Conversely, cobalt-based catalysts have shown high selectivity in reducing nitroarenes while tolerating a variety of other reducible functionalities. organic-chemistry.org
Catalyst performance is influenced by several factors, including the metal used, the support material, and the presence of modifiers or promoters. stackexchange.comyoutube.com Modifying the catalyst surface with organic ligands or inorganic species can enhance selectivity by regulating the adsorption of the reactants on the catalyst's active sites. nbinno.com For example, co-modifying a Pd/C catalyst with both an organic ligand (like triphenylphosphine, PPh₃) and an inorganic species has been shown to achieve highly selective hydrogenation. nbinno.com The product haloaniline itself can contribute to dehalogenation, as the electron-donating amino group activates the carbon-halogen bond, making it more susceptible to cleavage compared to the starting nitro compound. stackexchange.com
| Catalyst Type | Common Examples | Typical Activity | Selectivity vs. Dehalogenation | Key Characteristics |
|---|---|---|---|---|
| Palladium-based | Pd/C, Pd(OAc)₂ | High | Moderate to Low (risk of dehalogenation) wikipedia.org | Widely used, but can cause C-X bond cleavage. wikipedia.org |
| Platinum-based | Pt/C, Pt/Al₂O₃ | Very High | Generally Poor stackexchange.com | Highly active but often leads to loss of halogens. stackexchange.com |
| Nickel-based | Raney Ni | High | Good | Often used to preserve halogen substituents. wikipedia.org Cost-effective. wikipedia.org |
| Cobalt-based | Raney Co, Co Nanoparticles | Moderate | High organic-chemistry.org | Excellent selectivity, tolerates other functional groups. organic-chemistry.org |
| Iron-based | Fe powder | Moderate | High | Used under acidic conditions, mild and selective. wikipedia.orgwikipedia.org |
| Bimetallic Systems | Pd-V/C, CuNi | Variable | Can be very high | Performance is tailored by the combination of metals. youtube.comwikipedia.org |
The kinetics of nitrobenzene (B124822) hydrogenation depend significantly on the catalyst's properties and the reaction conditions. acs.org The process is often modeled using the Langmuir-Hinshelwood mechanism, which involves the adsorption of reactants onto the catalyst surface. acs.org
The reduction of nitroaromatics can be performed in either batch or continuous flow reactors. youtube.com While batch processing is common in laboratory settings due to its flexibility, continuous flow chemistry offers several advantages, particularly for industrial-scale production. researchgate.net Continuous flow systems provide better control over reaction parameters like temperature and pressure, enhanced safety due to smaller reaction volumes, and improved mass and heat transfer. researchgate.net These factors can lead to higher productivity, better selectivity, and suppression of byproduct formation. organic-chemistry.org For instance, transitioning from batch to continuous flow for the production of chloroaniline was shown to increase productivity dramatically. Continuous flow operations can run for extended periods without the downtime required for batch reactors, such as loading, filtration, and cleaning. organic-chemistry.org
| Parameter | Batch Process | Continuous Flow Process |
|---|---|---|
| Process Control | Less precise control over temperature and mixing, especially on a large scale. nih.gov | Precise control over reaction time, temperature, pressure, and mixing. researchgate.net |
| Safety | Higher risk with hazardous or highly exothermic reactions due to large volumes. researchgate.net | Improved safety due to small reaction volumes and better heat dissipation. researchgate.netorganic-chemistry.org |
| Productivity & Scale-Up | Downtime between batches; scaling up requires larger reactors. researchgate.net | Continuous operation eliminates downtime; scaling up often involves longer run times or parallel reactors. researchgate.net |
| Product Quality | Potential for batch-to-batch variability. researchgate.net | More consistent product quality due to uniform reaction conditions. researchgate.net |
| Efficiency | Can be less efficient due to suboptimal heat and mass transfer. researchgate.net | Highly efficient mass and energy transfer; can lead to higher yields and selectivity. organic-chemistry.org |
In electrophilic aromatic substitution (EAS) reactions, the nitro group is a powerful deactivating group and a meta-director. wyzant.comlibretexts.org Its strong electron-withdrawing nature, through both inductive and resonance effects, pulls electron density out of the benzene ring. wyzant.com This deactivation makes the ring less nucleophilic and therefore less reactive towards incoming electrophiles compared to unsubstituted benzene. wyzant.commdpi.com
The resonance structures of a nitro-substituted benzene ring show that positive charges are delocalized onto the ortho and para positions. wyzant.commdpi.com An incoming electrophile, which is electron-deficient, will preferentially attack the positions with the highest relative electron density. libretexts.org In nitrobenzene, the meta positions are less positively charged (or less deactivated) than the ortho and para positions. mdpi.com Consequently, electrophilic attack occurs predominantly at the meta position. wyzant.comlibretexts.org
Chemoselective Reduction to Amino Derivatives (Haloanilines)
Reactivity of the Methyl Group
The methyl group attached to the aromatic ring at position 3 is susceptible to reactions at the benzylic position. A common transformation is free-radical bromination, which can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or light. This would convert the methyl group into a bromomethyl group, a versatile synthetic intermediate. The presence of the deactivating nitro group on the ring can make the benzylic C-H bonds slightly more resistant to homolytic cleavage compared to simple toluenes, but the reaction is generally feasible.
Synergistic and Antagonistic Effects of Multiple Substituents on Aromatic Reactivity
Nitro Group (-NO₂): This is a powerful electron-withdrawing group through both inductive and resonance effects. It strongly deactivates the ring towards electrophilic aromatic substitution but is a potent activator for nucleophilic aromatic substitution, particularly at the ortho and para positions. nih.govlibretexts.org
Halogens (-F, -Br): Both fluorine and bromine are electron-withdrawing through their inductive effects, thus deactivating the ring towards electrophilic attack. However, they can donate electron density through resonance and are ortho, para-directors in electrophilic substitutions. In nucleophilic aromatic substitution, their reactivity is more complex, with fluorine being a better leaving group due to its high electronegativity. nih.gov
Methyl Group (-CH₃): This is an electron-donating group through hyperconjugation and a weak inductive effect. It activates the ring towards electrophilic aromatic substitution and is an ortho, para-director. msu.edu
Synergistic Effects:
For Nucleophilic Aromatic Substitution , the electron-withdrawing effects of the nitro group and the halogens work in concert to make the aromatic ring highly electron-deficient and thus more susceptible to nucleophilic attack. The para-disposition of the fluorine to the nitro group provides strong resonance stabilization for the Meisenheimer intermediate.
Antagonistic Effects:
In terms of regioselectivity for SNAr , while the nitro group activates both the ortho (bromo) and para (fluoro) positions, the inherent leaving group ability (F > Br) and the degree of activation at each site create a competitive scenario.
The precise outcome of any given reaction on this polysubstituted benzene will therefore be highly dependent on the reaction conditions and the nature of the reagents employed, which can be tuned to favor one reaction pathway over others.
Advanced Research Applications in Organic Synthesis and Materials Science
Role as a Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of reactive sites on the aromatic ring of 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene makes it a versatile intermediate for the construction of elaborate organic molecules. The presence of a bromine atom facilitates cross-coupling reactions, while the nitro group can be readily converted to an amino group, opening up further avenues for molecular diversification.
The structural motif of this compound is embedded in numerous compounds of medicinal and agricultural importance. adpharmachem.com The compound's utility stems from its capacity to undergo sequential, site-selective reactions to build up molecular complexity.
The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. nih.govnih.govmdpi.compreprints.org These powerful synthetic methods allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, which are fundamental transformations in the synthesis of a vast array of pharmaceuticals and agrochemicals. For instance, the substitution of the bromine atom with various boronic acids or amines can introduce diverse molecular fragments, leading to the generation of large libraries of compounds for biological screening.
Furthermore, the nitro group can be selectively reduced to an amine, which can then be further functionalized. This amino group can serve as a handle for the introduction of various pharmacophores or moieties that enhance the biological activity or physicochemical properties of the target molecule. This dual reactivity of the bromine and nitro groups allows for a divergent synthetic approach, where a single starting material can be used to generate a multitude of complex products.
A significant area of application for intermediates derived from bromo-fluoro-nitrobenzene scaffolds is in the development of kinase inhibitors. Many small-molecule kinase inhibitors feature a substituted aromatic core, and the functionalities present in this compound are well-suited for the synthesis of such compounds. acs.orgnih.govresearchgate.net For example, a related compound, 1-fluoro-2-methyl-4-nitrobenzene, is utilized in the synthesis of the HER2 inhibitor tucatinib, highlighting the relevance of this class of compounds in modern drug discovery. acs.org The general synthetic strategies employed for these inhibitors often involve an initial cross-coupling reaction at the bromine position, followed by modification of the nitro group to introduce further diversity.
| Reaction Type | Reagent/Catalyst | Functional Group Transformation | Application in Synthesis |
| Suzuki-Miyaura Coupling | Pd catalyst, Boronic acid | C-Br to C-C | Formation of biaryl structures common in pharmaceuticals. |
| Buchwald-Hartwig Amination | Pd catalyst, Amine | C-Br to C-N | Introduction of nitrogen-containing functional groups. |
| Nitro Group Reduction | Fe/HCl, H2/Pd | -NO2 to -NH2 | Creation of an amino group for further derivatization. |
| Nucleophilic Aromatic Substitution | Nucleophile | C-F or C-Br substitution | Introduction of a wide range of functional groups. |
In the agrochemical sector, substituted nitroaromatic compounds are precursors to a variety of pesticides and herbicides. nih.gov The specific substitution pattern of this compound can influence the biological activity and selectivity of the final product.
Heterocyclic compounds are of paramount importance in medicinal chemistry, with a large proportion of approved drugs containing at least one heterocyclic ring. The reactive sites on this compound provide multiple entry points for the construction of a wide variety of heterocyclic systems.
Following the reduction of the nitro group to an amine, the resulting aniline (B41778) derivative can undergo a plethora of cyclization reactions to form nitrogen-containing heterocycles. For example, condensation with dicarbonyl compounds can lead to the formation of quinolines or other fused heterocyclic systems. The amino group can also be diazotized and converted into other functional groups, which can then participate in cyclization reactions.
The bromine atom can also be utilized in the synthesis of heterocycles. For instance, in a tandem reaction, a nucleophile can first displace the bromine atom, and a subsequent intramolecular reaction can lead to the formation of a heterocyclic ring. Palladium-catalyzed reactions, such as the Larock indole (B1671886) synthesis or various annulation strategies, can also be employed to construct complex heterocyclic frameworks starting from the bromo-substituted aromatic ring. The synthesis of benzothiazoles and other bioactive heterocycles often involves the use of substituted anilines derived from nitroaromatics. researchgate.netresearchgate.net
| Starting Material Derivative | Reaction Partner | Resulting Heterocycle Class |
| 2-Amino-1-fluoro-3-methyl-5-bromobenzene | 1,3-Dicarbonyl compound | Quinolines |
| 2-Amino-1-fluoro-3-methyl-5-bromobenzene | α-Haloketone | Quinoxalines |
| This compound | Terminal alkyne (via Sonogashira coupling) | Indoles (after further steps) |
| This compound | Amines/Amides (via Buchwald-Hartwig coupling) | Benzimidazoles, Benzotriazoles (after further steps) |
Application in Functional Materials Research
The unique electronic and structural features of this compound also make it an intriguing candidate for the development of novel functional materials. The interplay of the electron-withdrawing nitro group, the polarizable bromine atom, and the electronegative fluorine atom can give rise to interesting photophysical and self-assembly properties.
There is a significant interest in the development of fluorescent probes for the sensitive and selective detection of nitroaromatic compounds, which are common environmental pollutants and components of explosives. researchgate.netnih.govnih.govrsc.orgmdpi.commdpi.com The principle behind many of these sensors is the fluorescence quenching of an electron-rich fluorophore by an electron-deficient nitroaromatic analyte through a photoinduced electron transfer (PET) process. nih.gov
While this compound itself is not fluorescent, it can serve as a precursor for the synthesis of such fluorescent probes. By coupling a fluorescent moiety to the aromatic ring, for example, through a Suzuki reaction at the bromine position, a new sensor molecule can be created. The inherent nitro group in the parent structure could then potentially be used to modulate the sensor's properties or to serve as an internal reference.
Aggregation-induced emission (AIE) is a phenomenon where non-emissive or weakly emissive molecules in solution become highly luminescent upon aggregation in the solid state. rsc.orgacs.orgresearchgate.net This property is highly desirable for applications in organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensing. AIE is often observed in molecules with propeller-like structures that have restricted intramolecular rotation in the aggregated state.
The synthesis of AIE-active molecules could potentially be achieved by using this compound as a starting material. By introducing bulky, rotatable groups through reactions at the bromine and/or the reduced nitro group positions, it may be possible to design novel AIEgens. The substitution pattern on the benzene (B151609) ring could be used to fine-tune the electronic properties and, consequently, the emission characteristics of the resulting AIE-active material.
Halogen bonding is a non-covalent interaction between an electrophilic region on a halogen atom and a nucleophilic site. nih.govoipub.comnih.govbohrium.comrsc.org It has emerged as a powerful tool in crystal engineering for the design of functional materials, including organic semiconductors and molecular magnets. The strength and directionality of halogen bonds allow for the precise control of molecular self-assembly in the solid state.
This compound possesses a bromine atom that can act as a halogen bond donor and the oxygen atoms of the nitro group that can act as halogen bond acceptors. This combination of functionalities within the same molecule opens up the possibility of forming well-defined supramolecular architectures through self-assembly. The arrangement of these molecules in the crystal lattice, dictated by halogen bonding and other non-covalent interactions, can significantly influence the material's electronic and magnetic properties. By co-crystallizing this compound with other halogen bond donors or acceptors, it may be possible to create novel materials with tailored solid-state properties for applications in electronics and spintronics.
Non-linear Optical (NLO) Material Development
The development of advanced materials with non-linear optical (NLO) properties is a significant area of research in materials science, driven by potential applications in optical switching, frequency mixing, and telecommunications. Organic molecules, particularly those with specific electronic characteristics, are at the forefront of this research. The NLO response in organic compounds is often associated with molecules that possess both electron-donating and electron-accepting groups, connected by a π-conjugated system. This arrangement facilitates intramolecular charge transfer (ICT), which is crucial for generating a large NLO response.
The molecular structure of this compound features substituents that are known to influence NLO properties. The nitro group (-NO₂) is a strong electron-accepting group, while the methyl group (-CH₃) acts as an electron donor. The benzene ring provides the necessary π-conjugated framework for charge delocalization. This donor-acceptor substitution pattern is a fundamental design principle for creating molecules with significant second-order NLO activity.
Furthermore, the presence of halogen atoms (bromine and fluorine) can modulate the electronic and optical properties of the molecule. Halogens can influence the NLO response through their inductive and resonance effects, as well as by altering the molecular geometry and crystal packing, which are critical for bulk NLO effects like second-harmonic generation (SHG).
While direct experimental or theoretical NLO data for this compound is not available in the current literature, theoretical studies on analogous compounds, such as halogen-substituted 2-nitrotoluenes, provide valuable insights. A computational study using density functional theory (DFT) investigated the NLO properties of 2-nitrotoluene (B74249) (2NT) and its derivatives where a halogen atom (F, Cl, Br, or I) was substituted at the para-position relative to the methyl group. uou.ac.in
This research demonstrated that the substitution of halogens enhances the NLO activity of the 2-nitrotoluene framework. uou.ac.in The study calculated key parameters such as the average polarizability (⟨α⟩) and the first-order hyperpolarizability (β₀), which are microscopic indicators of a material's NLO response. The results indicated that the introduction of halogens increases these values compared to the unsubstituted 2-nitrotoluene. uou.ac.in
The findings from this theoretical investigation on similar molecular structures suggest that this compound is a promising candidate for NLO applications. The combination of a strong acceptor (-NO₂), a donor (-CH₃), and halogen substituents (-Br, -F) on a benzene ring aligns with the established molecular engineering strategies for designing efficient NLO materials. Further theoretical and experimental studies would be necessary to quantify the specific NLO coefficients of this compound and to fully assess its potential in the development of NLO devices.
Table of Calculated NLO Properties for Analogous Compounds
The following table presents the calculated average polarizability (⟨α⟩) and first-order hyperpolarizability (β₀) for 2-nitrotoluene (2NT) and its para-halogenated derivatives, as determined by DFT calculations with the B3LYP/6-311++G(d,p) basis set. uou.ac.in These values serve as a reference to understand the potential NLO characteristics of similarly substituted nitroaromatic compounds.
| Compound | Average Polarizability (⟨α⟩) (a.u.) | First-Order Hyperpolarizability (β₀) (a.u.) |
|---|---|---|
| 2-Nitrotoluene (2NT) | 95.54 | 516.48 |
| Fluorine-substituted 2NT | 95.06 | 619.04 |
| Chlorine-substituted 2NT | 109.91 | 660.84 |
| Bromine-substituted 2NT | 117.20 | 661.16 |
| Iodine-substituted 2NT | 132.84 | 710.02 |
Environmental Fate and Biogeochemical Transformations Academic Research Perspective
Investigation of Environmental Distribution and Attenuation Pathways
The environmental persistence and mobility of 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene are governed by its interactions with various environmental compartments. Key pathways influencing its distribution include sorption to soil and sediment, as well as volatilization from terrestrial or aquatic environments into the atmosphere.
Sorption to Environmental Matrices (e.g., Soil Organic Carbon)
Sorption is a critical process that dictates the transport and bioavailability of nitroaromatic compounds in the environment. nih.gov Research on similar compounds, such as 2,4-dinitrotoluene (B133949) and nitrobenzene (B124822), indicates that soil organic matter (SOM) is the primary component controlling their sorption in natural soils, with clay minerals playing a less significant role. nih.gov The interaction between nitroaromatic molecules and the aromatic structures within SOM is likely facilitated by π-π electron donor-acceptor interactions. nih.gov
The extent of sorption is strongly correlated with the content of organic matter and clay in the soil. witpress.com The presence of organic carbon can influence adsorption through various interactions, including competitive sorption and co-sorption. mdpi.com Studies have shown that biochars, which are rich in organic carbon, have a high adsorptive capacity for organic contaminants due to their high surface area and porosity. mdpi.com The specific properties of the SOM, such as its polarity and aromaticity, can also have significant effects on the sorption of nitroaromatic compounds. nih.gov
Table 1: Factors Influencing Sorption of Nitroaromatic Compounds in Environmental Matrices
| Factor | Influence on Sorption | Description | Supporting Research |
| Soil Organic Matter (SOM) | High | Considered the predominant soil component controlling sorption. nih.gov Aromatic structures in SOM interact with nitroaromatic molecules via π-π electron donor-acceptor mechanisms. nih.gov | nih.gov, witpress.com, mdpi.com |
| Clay Content | Moderate | Contributes to sorption, though generally considered less important than SOM for nitroaromatics. nih.govwitpress.com The type of exchangeable cations on the clay can significantly alter sorption capacity. nih.gov | nih.gov, witpress.com |
| SOM Aromaticity & Polarity | Moderate | The chemical nature of the organic matter affects the strength and type of sorptive interactions with nitroaromatic compounds. nih.gov | nih.gov |
| Presence of other Compounds | Variable | Can lead to complex interactions such as competitive adsorption for binding sites on soil particles. witpress.com | witpress.com |
Volatilization and Dissolution Processes
Volatilization represents a significant pathway for the transfer of nitroaromatic compounds from water to air, although the process may not be rapid. who.int For instance, the half-life for the volatilization of nitrobenzene from river water has been estimated to be around one day. who.int A study modeling a large nitrobenzene spill found that approximately 82% of the compound eventually evaporated into the air. researchgate.net For brominated compounds, including flame retardants, volatilization from a source material followed by partitioning to dust is a recognized environmental transport pathway. nih.gov The dissolution of this compound in water is a prerequisite for both its transport in aquatic systems and its potential volatilization. The inherent chemical properties of the compound, governed by its halogen and nitro functional groups, will dictate its solubility and vapor pressure, which are key parameters for these transport processes.
Advanced Studies on Degradation Mechanisms
The persistence of halogenated nitroaromatics is challenged by microbial activity. Microorganisms have evolved diverse metabolic pathways to utilize these xenobiotic compounds as sources of carbon, nitrogen, and energy, effectively removing them from the environment. asm.org
Microbial Biodegradation of Halogenated Nitroaromatics
Microbial catabolism is a key factor in the natural attenuation of halogenated nitrophenols and related compounds in the environment. cas.cn Both fungi and bacteria have demonstrated the ability to degrade these complex and often recalcitrant molecules. mdpi.comresearchgate.net
A variety of microbial species have been identified with the capability to degrade halogenated nitroaromatic compounds. Filamentous fungi, with their extensive mycelial networks, are particularly promising for bioremediation as they can effectively penetrate substrates and increase the interaction time between their enzymes and the pollutant. mdpi.com The fungus Caldariomyces fumago has shown potential in dehalogenating and degrading these compounds. mdpi.com
Numerous bacterial strains have also been isolated that can metabolize nitroaromatics. nih.govnih.gov These bacteria have adapted to contaminated environments by developing new biodegradation pathways. asm.org
Table 2: Examples of Microbial Species Involved in Halogenated Nitroaromatic Degradation
| Kingdom | Genus/Species | Degraded Compound(s) | Reference |
| Fungi | Caldariomyces fumago | Halogenated Nitrophenols | mdpi.com |
| Bacteria | Cupriavidus sp. CNP-8 | 2,6-dibromo-4-nitrophenol (B181593), Chlorinated Nitrophenols | mdpi.com, cas.cn |
| Bacteria | Ralstonia eutropha JMP134 | Chlorinated Nitrophenols | mdpi.com |
| Bacteria | Bacillus sp. | Chlorinated Nitrophenols | mdpi.com |
| Bacteria | Burkholderia sp. RKJ 800 | Chlorinated Nitrophenols | mdpi.com |
| Bacteria | Rhodococcus imtechensis RKJ300 | Chlorinated Nitrophenols | mdpi.com |
| Bacteria | Comamonas sp. JS765 | Nitrotoluenes, Nitrobenzene | nih.gov |
| Bacteria | Acidovorax sp. JS42 | Dinitrotoluene | nih.gov |
Elucidation of Enzymatic Pathways and Metabolites
The microbial degradation of halogenated nitroaromatics proceeds through specific enzymatic pathways that typically involve the removal or reduction of the nitro group and the cleavage of the carbon-halogen bond. dtic.mil The initial attack on the aromatic ring is often catalyzed by monooxygenase or dioxygenase enzymes. dtic.milresearchgate.net
Detailed mechanistic studies have provided significant insights. For example, the degradation of 2,6-dibromo-4-nitrophenol by Cupriavidus sp. strain CNP-8 involves a specific gene cluster, hnp. cas.cn The process is initiated by HnpA, an FADH₂-dependent monooxygenase, which, in concert with a flavin reductase (HnpB), catalyzes the sequential removal of the nitro group (denitration) and a bromine atom (debromination). cas.cn This leads to the formation of the metabolite 6-bromohydroxyquinol (6-BHQ). cas.cn Subsequently, an enzyme identified as HnpC, a 6-BHQ 1,2-dioxygenase, is proposed to catalyze the cleavage of the aromatic ring of this intermediate, furthering the degradation process. cas.cn In other bacterial pathways, the cleavage of the halogen bond can lead to the formation of intermediates such as amino-hydroquinone, hydroquinone, and hydroxyquinol, which can then be further mineralized. mdpi.com
Detection of Halogen Cleavage (e.g., Chloride and Fluoride (B91410) Ion Release)
A key step in the degradation of halogenated organic compounds is the cleavage of the carbon-halogen bond, releasing halide ions into the surrounding medium. The detection and quantification of these ions, such as bromide and fluoride, serve as direct evidence of degradation. Several analytical techniques are employed for this purpose.
Potentiometric methods using an ion-selective electrode (ISE) are widely used for fluoride detection in biological and environmental samples. cdc.gov For accurate measurement, a total-ionic strength adjustment buffer (TISAB) is added to samples to maintain a constant ionic strength and pH, which allows for the direct measurement of concentration. cdc.gov The buffer adjusts the pH to approximately 5, where the fluoride ion (F-) is the dominant species. cdc.gov This method is economical and sensitive, though sample preparation, such as ashing or alkali fusion, may be necessary to liberate fluoride from the sample matrix. cdc.govalsenvironmental.co.uk
Ion chromatography is another robust method for separating and detecting halide ions in environmental samples. olympianwatertesting.comresearchgate.net In this technique, an aqueous sample is injected into a column that separates ions based on their affinity for the column material; the separated ions are then measured by a detector. olympianwatertesting.com This method is valued for its ability to simultaneously measure multiple anions.
For highly sensitive applications, gas chromatography (GC) can detect nanogram quantities of fluoride. cdc.gov This method is particularly useful for assessing fluoride released from organofluorine compounds in biological fluids and can detect bound fluorine, an advantage over ISE techniques. cdc.gov
Table 1: Comparison of Analytical Methods for Fluoride Ion Detection
| Method | Principle | Advantages | Common Applications |
|---|---|---|---|
| Ion-Selective Electrode (ISE) | Potentiometric measurement of ion activity in a solution. | Cost-effective, simple operation, portable for field use. cdc.govresearchgate.net | Routine analysis of water, urine, and environmental extracts. cdc.gov |
| Ion Chromatography (IC) | Separation of ions on a chromatographic column followed by conductivity detection. | High selectivity, can measure multiple ions simultaneously. olympianwatertesting.comresearchgate.net | Analysis of environmental water samples for a range of anions. olympianwatertesting.com |
| Gas Chromatography (GC) | Separation of volatile compounds; requires derivatization of fluoride. | High sensitivity (nanogram levels), can measure organically bound fluorine. cdc.gov | Trace-level analysis in biological fluids, research applications. cdc.gov |
Abiotic Degradation Pathways (e.g., Photolysis, Hydrolysis)
Abiotic degradation processes occur without microbial intervention and are critical in determining the environmental persistence of a chemical. For nitroaromatic compounds, photolysis is a significant pathway.
Photolysis is the degradation of a chemical due to the absorption of light. Nitroaromatic compounds can absorb sunlight, particularly UV radiation, which can lead to their transformation. nih.govnih.gov The photolysis of nitrophenols, for instance, has been studied as a potential source of atmospheric nitrous acid (HONO). rsc.orgacs.org The process involves the excitation of the molecule to a higher energy state, which can lead to bond cleavage and the formation of reactive intermediates. rsc.org The degradation of nitrobenzene and nitrophenols in aqueous solutions can be enhanced by advanced oxidation processes, such as the UV/H2O2 system, which generates highly reactive hydroxyl radicals that lead to the mineralization of the organic compound. nih.gov While specific photolytic rates for this compound are not documented, its structure suggests it would be susceptible to similar photochemical reactions.
Hydrolysis is a chemical reaction in which a molecule is cleaved by reacting with water. Aryl halides, where a halogen is directly attached to an aromatic ring, are generally resistant to hydrolysis under typical environmental conditions due to the strength of the carbon-halogen bond. However, the presence of a strong electron-withdrawing group like a nitro group can make the aromatic ring more susceptible to nucleophilic attack, which could facilitate hydrolysis, although this process is generally slow. The hydrolysis of bromine from aromatic compounds often requires more forceful conditions than are typically found in the environment. google.com Therefore, abiotic hydrolysis is not expected to be a primary degradation pathway for this compound compared to photolysis or biodegradation.
Bioremediation Strategies for Contaminated Environments
Bioremediation utilizes microorganisms to degrade or detoxify environmental pollutants. pageplace.de For nitroaromatic and halogenated compounds, both bacteria and fungi have shown significant degradation capabilities. mdpi.comnih.govnih.gov
Fungi, particularly white-rot fungi like Phanerochaete chrysosporium, are effective in degrading a wide variety of recalcitrant organic molecules, including nitroaromatics. pageplace.denih.gov These fungi possess powerful, non-specific extracellular enzymes and can extend their mycelial networks to penetrate contaminated soils, which enhances the interaction between the enzymes and the pollutants. mdpi.com Fungi have demonstrated the ability to dehalogenate compounds in aerobic environments, highlighting their potential for treating complex pollutants. mdpi.com
Bacteria also employ several strategies to metabolize nitroaromatic compounds. nih.gov Under anaerobic conditions, bacteria can reduce the nitro group to nitroso, hydroxylamino, and ultimately amino groups, which are generally less toxic. nih.gov Some aerobic bacteria can use nitroaromatic compounds as a source of carbon and nitrogen. nih.gov The initial steps in these aerobic pathways can involve dioxygenase enzymes, which insert two hydroxyl groups into the aromatic ring, leading to the spontaneous elimination of the nitro group. nih.gov Another strategy involves monooxygenase enzymes that can also eliminate the nitro group from nitrophenols. nih.gov The biodegradation of halogenated aromatics often involves enzymatic reactions that cleave the carbon-halogen bond, a critical detoxification step. nih.gov
Predictive Modeling of Environmental Fate
Predictive models are essential tools for assessing the environmental risk of chemicals, especially for new or untested substances. ecetoc.org These models use a chemical's physical-chemical properties and structure to estimate its distribution, persistence, and potential effects.
Use of Quantitative Structure-Activity Relationships (QSAR) for Environmental Parameters
Quantitative Structure-Activity Relationships (QSAR) are mathematical models that relate the chemical structure of a compound to a specific endpoint, such as its biological activity or environmental fate. ecetoc.org By analyzing a set of compounds with known properties, QSAR models can be developed to predict the properties of other chemicals based solely on their structure. ecetoc.org
For nitroaromatic compounds, QSAR studies have identified several key molecular descriptors that correlate with their toxicity and environmental behavior. nih.govresearchgate.net Hydrophobicity, often represented by the octanol-water partition coefficient (log K_ow_), is a crucial parameter as it influences how a chemical partitions between water and organic matter, such as soil or lipids in organisms. nih.gov Electronic properties are also critical; for example, the energy of the lowest unoccupied molecular orbital (E_LUMO_) is an indicator of a molecule's electrophilicity. A lower E_LUMO_ value suggests the compound is more likely to accept electrons, which can relate to its reactivity and certain toxic mechanisms. nih.govnih.gov
Table 2: Key Descriptors Used in QSAR Models for Nitroaromatic Compounds
| Descriptor | Abbreviation | Physical Meaning | Relevance to Environmental Fate |
|---|---|---|---|
| Octanol-Water Partition Coefficient | log K_ow_ (or log P) | Ratio of a chemical's concentration in octanol (B41247) vs. water at equilibrium; indicates hydrophobicity. | Predicts bioaccumulation potential and partitioning to soil/sediment. nih.gov |
| Energy of Lowest Unoccupied Molecular Orbital | E_LUMO_ | Energy of the lowest energy molecular orbital that is not occupied by an electron; indicates electrophilicity. | Correlates with reactivity and mutagenicity; lower values often indicate higher toxicity for nitroaromatics. nih.gov |
| Molecular Polarizability | α | The ability of the electron cloud of a molecule to be distorted by an external electric field. | Influences intermolecular interactions and partitioning behavior. |
| Molecular Connectivity Indices | MCI | Topological indices derived from the molecular graph that describe size, branching, and shape. | Used to model various physical-chemical properties and biological activities. |
Multimedia Equilibrium Models for Chemical Partitioning and Transformation
Multimedia equilibrium models, often based on the concept of fugacity, are used to predict how a chemical will partition among different environmental compartments, such as air, water, soil, and sediment. wikipedia.orgroutledge.com Fugacity, with units of pressure, can be thought of as the "escaping tendency" of a chemical from a particular phase. wikipedia.orgsetac.org At equilibrium, the fugacity of a chemical will be equal in all compartments.
These models are often structured in levels of increasing complexity: setac.org
Level I: Calculates the equilibrium partitioning of a fixed amount of a chemical in a closed environment, with no inputs, outputs, or degradation. It predicts the final distribution based on the chemical's partitioning coefficients.
Level II: Also assumes equilibrium but includes processes like advection (inflow/outflow) and degradation. This provides a steady-state picture of the chemical's fate.
Level III: Abandons the assumption of equilibrium between all compartments. It is a steady-state model that includes inter-media transport rates (e.g., from air to water). This allows for the prediction of different concentrations in each compartment, which is more realistic. acs.orgacs.org
Level IV: Is an unsteady-state or dynamic model that describes how concentrations and distributions change over time in response to varying emissions. setac.org
These models are invaluable for gaining a holistic view of a chemical's environmental behavior, identifying the compartments where it is likely to accumulate, and understanding the dominant processes that control its ultimate fate. wikipedia.orgroutledge.com
Table 3: Summary of Fugacity Model Levels
| Model Level | System State | Key Assumptions & Processes | Output |
|---|---|---|---|
| Level I | Equilibrium, Closed System | Fixed mass, equilibrium partitioning, no advection or degradation. setac.org | Equilibrium mass distribution (%) in each compartment. |
| Level II | Equilibrium, Steady-State | Equilibrium partitioning, constant inflow and outflow, degradation reactions. setac.org | Steady-state concentrations, residence time, overall persistence. |
| Level III | Non-Equilibrium, Steady-State | Constant inflow, advection, degradation, inter-media transport processes (e.g., diffusion). acs.org | Steady-state concentrations (differing by compartment), dominant fate processes. |
| Level IV | Non-Equilibrium, Unsteady-State | Time-varying inputs, dynamic inter-media transport and degradation. setac.org | Concentrations and amounts as a function of time. |
Future Research Directions and Emerging Paradigms
Development of Novel Catalytic Systems for Selective Transformations
The reactivity of 2-Bromo-1-fluoro-3-methyl-5-nitrobenzene is largely dictated by its functional groups: the nitro group, the bromine atom, and the fluorine atom. Future research will likely focus on developing novel catalytic systems that can selectively target these groups to synthesize complex molecules.
One promising area is the use of palladium-based catalysts for denitrative cross-coupling reactions. Recent studies have shown that nitroarenes can be used as electrophiles in C-N cross-coupling reactions, offering a cost-effective alternative to haloarenes. acs.org A catalytic system, for instance, utilizing a Pd/BrettPhos catalyst with an Al(OTf)₃ additive, has been successful in the denitrative sulfoximination of various nitroarenes. acs.org Applying such systems to this compound could enable the selective replacement of the nitro group, leaving the bromine and fluorine atoms intact for subsequent transformations. This would be a significant advancement, as the nitro group is a versatile precursor to an amino group via reduction, a common step in pharmaceutical synthesis.
Another avenue of exploration is the selective catalytic activation of the C-Br and C-F bonds. While C-Br bond activation is common in cross-coupling reactions, the selective activation of the highly stable C-F bond is a significant challenge in organic chemistry. Developing catalysts that can differentiate between the C-Br and C-F bonds on the same aromatic ring would allow for highly controlled, stepwise functionalization of the molecule.
Table 1: Potential Catalytic Transformations for this compound
| Functional Group | Reaction Type | Potential Catalyst System | Desired Outcome |
|---|---|---|---|
| Nitro Group (NO₂) | Denitrative Cross-Coupling | Palladium/NHC complexes | Selective replacement of the nitro group |
| Bromo Group (Br) | Suzuki or Buchwald-Hartwig Coupling | Palladium or Copper catalysts | Formation of new C-C or C-N bonds |
| Fluoro Group (F) | C-F Activation/Functionalization | Nickel or Rhodium complexes | Late-stage functionalization |
Exploration of Sustainable and Green Chemistry Approaches in Synthesis and Degradation
Traditional synthesis of nitroaromatic compounds often involves the use of strong acids like sulfuric and nitric acid, which present environmental and safety challenges. nih.gov Future research is expected to focus on greener synthetic routes for this compound and its derivatives. This could involve using solid acid catalysts or milder nitrating agents to reduce waste and improve safety.
Given that halogenated nitroaromatic compounds are often persistent environmental pollutants, developing sustainable degradation methods is crucial. nih.govnih.gov Bioremediation offers a promising, environmentally friendly approach. Research has shown that various bacteria and fungi can degrade chlorinated and fluorinated nitroaromatic compounds. nih.govnih.govmdpi.com For example, the fungus Caldariomyces fumago has demonstrated the ability to degrade up to 12 mM of fluorinated compounds, significantly reducing their toxicity. mdpi.com Future studies could investigate the potential of specific microbial strains or their enzymes for the targeted degradation of this compound, identifying the metabolic pathways involved in breaking down this specific combination of functional groups.
Key Green Chemistry Principles Applicable:
Waste Prevention: Designing synthetic routes that minimize byproducts.
Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives.
Design for Degradation: Ensuring that the resulting products can break down into innocuous substances after use.
Advanced In Situ Analytical Techniques for Real-Time Reaction Monitoring
To optimize the synthesis and transformations of this compound, a deep understanding of reaction kinetics, intermediates, and byproduct formation is essential. Advanced Process Analytical Technology (PAT) tools are invaluable for this purpose, enabling real-time, in situ monitoring of chemical processes. nih.govchemrxiv.orgscispace.com
Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Ultraviolet-Visible (UV/Vis) spectroscopy can be integrated into continuous flow reactors to monitor reactions as they occur. nih.govmt.com For instance, in a multi-step synthesis involving a nitration step, NMR could be used to monitor the consumption of the starting material and the formation of the nitrated product in real-time. nih.gov This data allows for precise control over reaction parameters like temperature, pressure, and reactant flow rates, leading to improved yield, purity, and safety. nih.govchemrxiv.org The application of these advanced analytical platforms to the synthesis and subsequent reactions of this compound would represent a significant step towards data-rich, optimized chemical manufacturing.
Table 2: Applicable In Situ Analytical Techniques
| Technique | Information Provided | Application in Synthesis/Transformation |
|---|---|---|
| NMR Spectroscopy | Structural information, quantification of reactants and products | Real-time monitoring of conversion and selectivity |
| FTIR Spectroscopy | Vibrational modes of functional groups | Tracking the appearance/disappearance of key functional groups (e.g., NO₂) |
| UV/Vis Spectroscopy | Electronic transitions, concentration of chromophoric species | Monitoring concentration changes of aromatic compounds |
Integration of Machine Learning and AI in Predicting Reactivity and Environmental Fate
Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools in chemical research. mdpi.com In the context of this compound, AI could be employed to predict its reactivity in various chemical environments. By training algorithms on large datasets of known reactions, ML models can predict the likely outcome of a reaction with a novel substrate, accelerating the discovery of new transformations and optimal reaction conditions.
Design of New Materials with Tailored Properties Based on the Compound's Structure
The unique combination of fluorine, bromine, and a nitro group makes this compound an interesting building block for new materials with tailored properties. The presence of fluorine, in particular, is known to impart unique characteristics to polymers, such as low surface energy, high thermal stability, and chemical resistance. researchgate.netnih.gov
Future research could focus on polymerizing derivatives of this compound to create novel fluorinated polymers. nih.govmdpi.com For example, after reducing the nitro group to an amine, the resulting aniline (B41778) derivative could be used as a monomer in the synthesis of polyamides or polyimides. The fluorine and bromine atoms would remain on the polymer backbone, potentially enhancing properties like hydrophobicity and flame retardancy. Additionally, the bromine atom could serve as a handle for post-polymerization modification, allowing for the grafting of other functional groups to create smart materials with responsive properties. Another potential application is in the development of block-copolymers with specific functionalities, such as the antibacterial surfaces seen in fluorinated pyridinium (B92312) block-copolymers. nist.gov
Q & A
Q. What are the critical considerations for optimizing catalytic hydrogenation in the synthesis of halogenated nitrobenzene derivatives?
Catalytic hydrogenation of intermediates like 5-bromo-1,3-difluoro-2-[(R)-3-methylpent-1-enyl]benzene (e.g., using polyvinyl chloride as a catalyst in heptane) requires careful control of reaction time, solvent purity, and catalyst loading. For example, incomplete solvent removal under reduced pressure can lead to residual impurities, affecting downstream reactions . Researchers should validate solvent evaporation efficiency via GC-MS and monitor hydrogen pressure to avoid over-reduction of nitro groups.
Q. How can researchers verify the purity of halogenated aromatic intermediates?
High-performance liquid chromatography (HPLC) with UV detection (e.g., >95.0% purity thresholds) is standard for assessing intermediates like 1-bromo-2,5-dichloro-3-fluorobenzene. Additionally, melting point analysis (e.g., mp 149°C–150°C for 2-bromo-4-methyl-1,3-thiazole-5-carboxylic acid) and nuclear magnetic resonance (NMR) spectroscopy are critical for structural confirmation .
Q. What are the best practices for handling moisture-sensitive derivatives of bromo-fluoroarenes?
Compounds like (5-bromo-2-fluorophenyl)acetonitrile require storage at 0°C–6°C to prevent hydrolysis. Use anhydrous solvents (e.g., heptane or THF) and gloveboxes for synthesis. Moisture content should be monitored via Karl Fischer titration (<0.5% threshold) .
Advanced Research Questions
Q. How do substituent effects influence regioselectivity in nitration reactions of bromo-fluorotoluene derivatives?
Electron-withdrawing groups (e.g., -NO₂, -Br) direct nitration to meta positions, while methyl groups (-CH₃) activate ortho/para sites. For example, in 2-bromo-1-fluoro-3-methyl-5-nitrobenzene, steric hindrance from the methyl group may suppress para nitration. Computational modeling (DFT) and isotopic labeling can validate mechanistic pathways .
Q. What analytical strategies resolve contradictions in spectral data for structurally similar bromo-fluoroarenes?
Conflicting NMR signals (e.g., overlapping aromatic protons) can be addressed via 2D-COSY or NOESY experiments. For crystallographic ambiguities, single-crystal X-ray diffraction (as used for 2-bromo-5-iodo-1,3-dimethylbenzene) provides definitive structural assignments .
Q. How can researchers mitigate competing side reactions in cross-coupling applications of bromo-fluoro-nitroarenes?
Pd-catalyzed Suzuki-Miyaura coupling of this compound may compete with nitro-group reduction. Using bulky ligands (e.g., SPhos) and low-temperature conditions (0°C–10°C) suppresses side reactions. Monitor reaction progress via TLC with fluorescent indicators .
Methodological Guidance
- Contradiction Analysis : When spectral data conflict with expected outcomes (e.g., unexpected NOE correlations), cross-validate with alternative techniques like high-resolution mass spectrometry (HRMS) or IR spectroscopy .
- Synthetic Optimization : Design fractional factorial experiments to isolate critical variables (e.g., solvent polarity, catalyst type) influencing yield in multi-step syntheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
